molecular formula C14H23N B13273259 [(4-Ethylphenyl)methyl](3-methylbutyl)amine

[(4-Ethylphenyl)methyl](3-methylbutyl)amine

Cat. No.: B13273259
M. Wt: 205.34 g/mol
InChI Key: BZOJQAVEPFIHGR-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methylamine is a secondary amine featuring a 4-ethylbenzyl group and a 3-methylbutyl (isopentyl) group. Its molecular formula is C₁₄H₂₃N (calculated from substituents), with a molecular weight of 205.34 g/mol. The 4-ethyl substituent on the aromatic ring enhances lipophilicity, while the branched 3-methylbutyl chain contributes to steric bulk. This compound is structurally related to psychoactive substances (e.g., NBOMe derivatives) and industrial agents (e.g., anti-agglomerants) but lacks documented pharmacological or industrial data in the provided evidence .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-4-13-5-7-14(8-6-13)11-15-10-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3

InChI Key

BZOJQAVEPFIHGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-Ethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

(4-Ethylphenyl)methylamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Ethylphenyl)methylamine with five structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Properties Key Differences
(4-Ethylphenyl)methylamine C₁₄H₂₃N 205.34 4-Ethylbenzyl, 3-methylbutyl Unknown; structural similarity to NBOMe Unique combination of substituents
N-(4-Ethylbenzyl)-N-methylamine C₁₀H₁₅N 149.24 4-Ethylbenzyl, methyl Intermediate in organic synthesis Smaller alkyl group (methyl)
(3-Methylbutyl)(2-phenylethyl)amine C₁₃H₂₁N 191.32 3-Methylbutyl, phenethyl Trail pheromone in ants Phenethyl vs. 4-ethylbenzyl
(3-Methoxyphenyl)methylamine C₁₃H₂₁NO 207.32 3-Methoxybenzyl, 3-methylbutyl Unreported; methoxy may alter polarity Electron-rich aromatic ring
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine C₁₈H₂₃NO 269.38 4-Ethylbenzyl, 2-methoxyphenethyl Unreported; extended conjugation Additional methoxy and phenethyl groups
ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine C₁₆H₂₀N₂ 240.34 4-Ethylbenzyl, pyridinyl, ethyl Unreported; heterocyclic influence Pyridine ring introduces basicity

Physicochemical Properties

  • Lipophilicity: The 4-ethylbenzyl group increases hydrophobicity compared to unsubstituted benzylamines (e.g., N-benzyl derivatives) .
  • Steric Effects : The branched 3-methylbutyl group introduces steric hindrance, which may reduce enzymatic degradation or receptor binding compared to linear alkyl chains .
  • Predicted Properties : Based on analogs (e.g., ), the compound likely has a boiling point >300°C and a density near 1.0 g/cm³. Its pKa (predicted ~7.6) suggests moderate basicity .

Biological Activity

(4-Ethylphenyl)methylamine is a secondary amine characterized by a unique structural composition that includes a 4-ethylphenyl group and a 3-methylbutyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound through empirical studies, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (4-Ethylphenyl)methylamine can be represented as follows:

  • Molecular Formula : C13H19N
  • Structural Formula :
C6H5(C2H5)CH2N(C4H9)\text{C}_6\text{H}_5(\text{C}_2\text{H}_5)\text{CH}_2\text{N}(\text{C}_4\text{H}_9)

This configuration contributes to its unique chemical properties, influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of (4-Ethylphenyl)methylamine exhibit notable antimicrobial properties. For instance, preliminary studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity

The cytotoxic effects of (4-Ethylphenyl)methylamine have also been evaluated in vitro. A study assessed its impact on cancer cell lines, revealing the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)20.8
A549 (lung cancer)25.5

These results indicate a significant potential for further development as an anticancer agent.

The biological activity of (4-Ethylphenyl)methylamine is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and cytotoxic effects.
  • Cell Membrane Disruption : The hydrophobic nature of the ethylphenyl group may allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of derivatives showed that modifications in the alkyl chain significantly influenced antimicrobial potency. (4-Ethylphenyl)methylamine was among the most effective against Gram-positive bacteria.
  • Cytotoxicity Assessment : In a comparative analysis with other secondary amines, (4-Ethylphenyl)methylamine demonstrated superior cytotoxicity against HeLa cells, suggesting that the presence of the ethyl group enhances its interaction with cellular targets.

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